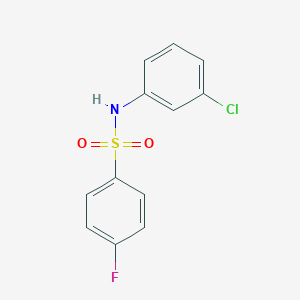![molecular formula C18H15NO B182654 N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide CAS No. 2428-32-2](/img/structure/B182654.png)
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) that has been extensively studied for its potential as an anti-cancer agent. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibiting HDAC activity can promote the expression of genes that are silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide involves inhibition of HDAC activity, leading to increased acetylation of histone proteins and altered gene expression. N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide preferentially targets class I HDACs, which are overexpressed in many types of cancer. In addition to histone proteins, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can also acetylate non-histone proteins, such as transcription factors and chaperones, leading to additional effects on gene expression and protein function.
Effets Biochimiques Et Physiologiques
In addition to its effects on gene expression, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has been shown to have other biochemical and physiological effects. For example, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is important for the stability and function of many client proteins, including oncogenic signaling proteins. N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can also inhibit the activity of DNA methyltransferases, enzymes that add methyl groups to DNA and can contribute to gene silencing in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified, allowing for structure-activity relationship studies. It has a well-defined mechanism of action that can be studied using biochemical and molecular biology techniques. It has also been extensively studied in preclinical models of cancer, providing a wealth of data on its anti-tumor activity and potential mechanisms of resistance.
One limitation of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide is its relatively low potency compared to other HDAC inhibitors, such as vorinostat and romidepsin. This can make it challenging to achieve therapeutic concentrations in vivo without causing toxicity. Another limitation is its lack of selectivity for specific HDAC isoforms, which can lead to off-target effects and potential toxicity.
Orientations Futures
There are several future directions for research on N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide and related compounds. One area of interest is the development of more potent and selective HDAC inhibitors that can be used at lower doses and with fewer side effects. Another area of interest is the identification of biomarkers that can predict response to HDAC inhibitors, allowing for more personalized treatment approaches. Finally, there is interest in combining HDAC inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance anti-tumor activity and overcome resistance.
Méthodes De Synthèse
The synthesis of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide involves several steps, starting with the reaction of indene with formaldehyde to form 1-(2-hydroxyethyl)indene. This intermediate is then reacted with 4-(chloromethyl)phenylacetic acid to form the desired product, which is purified by recrystallization. The overall yield of the synthesis is around 10%.
Applications De Recherche Scientifique
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. In vitro studies have shown that N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, while sparing normal cells. In vivo studies have demonstrated anti-tumor activity in xenograft models, with minimal toxicity to the host.
Propriétés
Numéro CAS |
2428-32-2 |
|---|---|
Nom du produit |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide |
Formule moléculaire |
C18H15NO |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15NO/c1-13(20)19-17-10-6-14(7-11-17)12-16-9-8-15-4-2-3-5-18(15)16/h2-12H,1H3,(H,19,20)/b16-12+ |
Clé InChI |
JOCHSLRZAFMTAV-FOWTUZBSSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



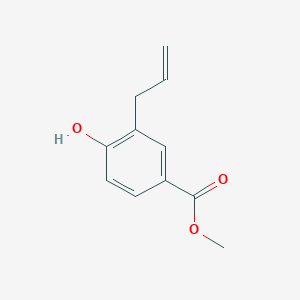

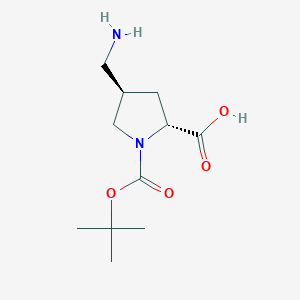
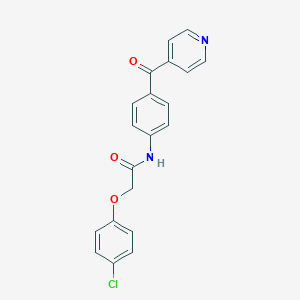

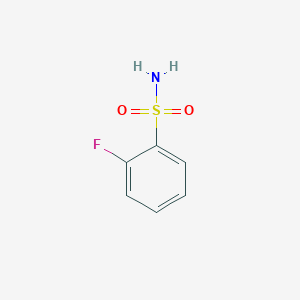


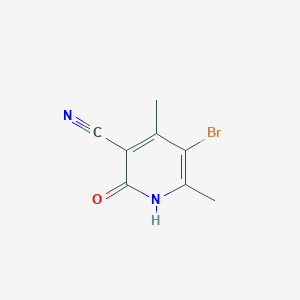
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)

